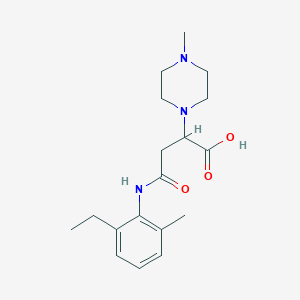

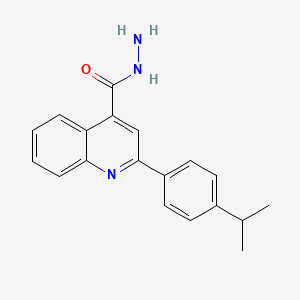

3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .Chemical Reactions Analysis

This compound, like many others, can participate in various chemical reactions. For example, it could potentially be involved in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes and methods to create benzenesulfonamide derivatives, including those similar in structure to 3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide. These compounds are synthesized for further biological evaluation and to explore their potential as pharmacological agents. For instance, novel benzenesulfonamide derivatives exhibit significant in vitro antitumor activity against certain cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Fahim & Shalaby, 2019).

Biological Screening and Potential Therapeutic Applications

Benzenesulfonamide derivatives have been screened for various biological activities, indicating their potential in therapeutic applications. Studies have shown that these compounds exhibit antimicrobial, anticancer, and enzyme inhibition properties. For example, a series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Molecular Docking and Theoretical Studies

Molecular docking and Density Functional Theory (DFT) calculations are utilized to understand the interaction mechanisms of benzenesulfonamide derivatives with biological targets. These studies provide insights into the potential therapeutic applications of these compounds by elucidating their binding affinities and interaction sites with enzymes or receptor targets. For instance, certain chlorinated compounds among synthesized benzenesulfonamide derivatives showed excellent antitumor activity, with further studies evaluating their interaction against specific enzymes (Fahim & Shalaby, 2019).

Future Directions

properties

IUPAC Name |

3-chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3S/c1-9-6-11(7-10(2)12(9)8-19)18-22(20,21)14-5-3-4-13(16)15(14)17/h3-8,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQSICVTSUEXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)

![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)

![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)